molecular formula C14H12F3N3O2 B2453603 6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide CAS No. 477852-89-4

6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide

Cat. No.: B2453603
CAS No.: 477852-89-4
M. Wt: 311.264
InChI Key: CSMBIYBHKMGQIU-UHFFFAOYSA-N
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Description

6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide is a chemical compound with the molecular formula C14H10F3NO3 It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with 1,6-dihydro-3-pyridinecarbohydrazide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide
  • 6-Oxo-1-[2-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide

Uniqueness

6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide is unique due to the position of the trifluoromethyl group on the benzyl moiety. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers .

Properties

IUPAC Name

6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-3-1-2-9(6-11)7-20-8-10(13(22)19-18)4-5-12(20)21/h1-6,8H,7,18H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMBIYBHKMGQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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